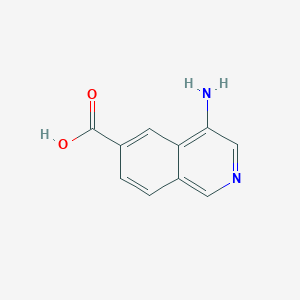

4-Aminoisoquinoline-6-carboxylic acid

Description

Properties

IUPAC Name |

4-aminoisoquinoline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-9-5-12-4-7-2-1-6(10(13)14)3-8(7)9/h1-5H,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUYXRLRVPIBHQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C=C1C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Aminoisoquinoline 6 Carboxylic Acid

Retrosynthetic Strategies and Precursor Synthesis

Retrosynthetic analysis of 4-Aminoisoquinoline-6-carboxylic acid reveals several potential disconnection points, primarily involving the late-stage introduction of the key functional groups—the carboxylic acid and the amino group—or the construction of the isoquinoline (B145761) core itself from acyclic or simpler cyclic precursors.

The introduction of the carboxylic acid group at the C-6 position can be approached via several established methodologies. A common strategy involves the functionalization of a pre-formed isoquinoline ring bearing a suitable handle at the 6-position, such as a halogen. A particularly effective method is the palladium-catalyzed carbonylation of a bromo-substituted isoquinoline. This approach is exemplified in the synthesis of the isomeric compound 4-aminoisoquinoline-8-methyl formate (B1220265), where 8-bromoisoquinoline (B29762) is reacted with carbon monoxide in methanol in the presence of a palladium catalyst to yield the corresponding methyl ester google.com. A similar strategy could be employed starting from a 6-bromoisoquinoline precursor.

Another route involves the oxidation of an alkyl group, typically a methyl group, at the C-6 position. However, this method can be challenging due to the potential for oxidation of the electron-rich heterocyclic ring itself pharmaguideline.com.

The installation of the amino group at the C-4 position is a critical step. Direct amination of the isoquinoline core is often challenging. A more reliable and widely used method is the nucleophilic aromatic substitution (SNAr) of a leaving group, typically a halogen, at the C-4 position. The reaction of a 4-chloro or 4-bromo-isoquinoline derivative with an ammonia source or a protected amine is a common approach nih.govnih.gov. For instance, 4-aminoisoquinoline (B122460) can be prepared by heating 4-bromoisoquinoline (B23445) with concentrated ammonium (B1175870) hydroxide (B78521) in the presence of a copper catalyst prepchem.com.

A synthetic route for a related isomer involves the reaction of a 4-bromo-isoquinoline intermediate with tert-butyl carbamate (B1207046) in the presence of a palladium catalyst, followed by the removal of the Boc protecting group with acid to yield the free amine google.com. This sequence highlights a modern approach using protected amines in metal-catalyzed cross-coupling reactions.

The fundamental construction of the isoquinoline skeleton can be achieved through several classic and modern synthetic reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classic Methodologies: Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, typically rely on electrophilic aromatic substitution and have been foundational in heterocyclic chemistry pharmaguideline.comnih.govnih.gov.

Bischler-Napieralski Synthesis: This involves the acid-catalyzed cyclization of a β-phenylethylamine amide, followed by dehydrogenation to form the aromatic isoquinoline ring pharmaguideline.com. To synthesize the target molecule, a starting material like 3-carboxy-4-acetyl-β-phenylethylamine would be required.

Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline, which can then be oxidized to the isoquinoline pharmaguideline.com.

These classic methods often require harsh conditions and may lack the regioselectivity needed for complex, polysubstituted targets researchgate.net.

Modern Catalytic Methodologies: Contemporary approaches frequently utilize transition-metal catalysis to construct the isoquinoline ring with greater efficiency and control. These methods often involve C-H activation, cross-coupling, and annulation reactions, providing access to a wide array of substituted isoquinolines from simple precursors bohrium.commdpi.comresearchgate.net.

| Method | Starting Materials | Key Transformation | Advantages | Disadvantages |

| Bischler-Napieralski | β-Phenylethylamine amides | Acid-catalyzed cyclodehydration | Well-established, good for 1-substituted isoquinolines | Requires harsh conditions (e.g., POCl₃, P₂O₅), limited to electron-rich systems pharmaguideline.com |

| Pictet-Spengler | β-Arylethylamines, Aldehydes | Acid-catalyzed cyclization | Mild conditions possible for activated rings, creates tetrahydroisoquinolines | Requires subsequent oxidation step to form isoquinoline pharmaguideline.comnih.gov |

| Pomeranz-Fritsch | Benzaldehydes, Aminoacetal | Acid-catalyzed cyclization | Access to unsubstituted isoquinolines | Often gives poor yields, formation of isoquinoline vs. quinoline (B57606) can be an issue |

| Modern Catalytic Annulation | o-Haloarenes, Alkynes | Pd/Cu-catalyzed coupling and cyclization | High functional group tolerance, high regioselectivity, milder conditions | Catalyst cost and sensitivity, may require specialized ligands acs.orgorganic-chemistry.org |

Direct Synthetic Routes

Direct synthetic routes aim to construct the this compound molecule in fewer steps, often by employing one-pot sequences or highly efficient catalytic protocols that build the core and install functional groups concurrently or sequentially without isolating intermediates.

One-pot syntheses are highly valuable for improving process efficiency and reducing waste. Several such methods have been developed for substituted isoquinolines.

A notable example is a palladium-catalyzed, microwave-assisted one-pot reaction that combines ortho-bromoarylaldehydes, terminal alkynes, and ammonium acetate. acs.org This three-component reaction proceeds via a sequence of coupling, imination, and annulation to generate a variety of substituted isoquinolines in moderate to excellent yields acs.orgorganic-chemistry.org. To apply this to this compound, a starting material such as 2-bromo-4-carboxybenzaldehyde would be required, along with an appropriate alkyne.

Another powerful one-pot protocol involves a sequential palladium-catalyzed α-arylation of a ketone followed by cyclization with an ammonium source to form the isoquinoline ring nih.gov. This method offers a convergent approach, combining readily available precursors in a regioselective manner and has been shown to be compatible with sensitive functional groups like esters nih.gov.

| One-Pot Strategy | Key Reactants | Catalyst System | General Product | Reference |

| Sequential Coupling-Imination-Annulation | o-Bromoarylaldehyde, Terminal Alkyne, Ammonium Acetate | Palladium catalyst | Polysubstituted Isoquinolines | acs.orgorganic-chemistry.org |

| Sequential α-Arylation/Cyclization | o-Bromobenzyl ketone, Ammonium Chloride | Palladium catalyst | Polysubstituted Isoquinolines | nih.gov |

| N-Fused Isoquinoline Synthesis | 1-bromo-2-(difluorovinyl)benzenes, N-H Heterocycles | Palladium catalyst | N-Fused Polycyclic Isoquinolines | rsc.org |

Modern synthetic chemistry heavily relies on catalytic protocols to achieve transformations that are otherwise difficult. The synthesis of isoquinolines has benefited immensely from the development of new catalysts, particularly those based on transition metals like palladium, rhodium, ruthenium, and copper bohrium.com.

Palladium (Pd) Catalysis: Palladium catalysts are versatile and widely used in C-C and C-N bond formation. They are central to cross-coupling reactions (like Suzuki and Sonogashira) used in precursor synthesis and in direct C-H functionalization/annulation reactions to build the isoquinoline core mdpi.com. For example, palladium-catalyzed reactions of N-propargyl oxazolidines can provide 4-substituted isoquinolines under microwave irradiation organic-chemistry.org.

Rhodium (Rh) Catalysis: Rhodium(III) catalysts are particularly effective in C-H activation/annulation reactions. The annulation of benzamides with alkynes, directed by the amide group, is a powerful method for synthesizing isoquinolones, which are precursors to isoquinolines nih.gov. Similarly, Rh(III)-catalyzed cyclization of oximes with diazo compounds can yield multisubstituted isoquinoline N-oxides organic-chemistry.org.

Ruthenium (Ru) and Copper (Cu) Catalysis: Ruthenium catalysts have been employed in C-H functionalization/annulation of primary benzylamines to provide isoquinolines without an external oxidant organic-chemistry.org. Copper-catalyzed reactions have also emerged as efficient methods. For instance, a copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) can produce densely functionalized isoquinolines organic-chemistry.org.

These catalytic methods offer atom-economical and step-economical pathways to complex heterocyclic structures, and the choice of catalyst and reaction conditions allows for fine-tuning of the substitution pattern on the final isoquinoline product.

| Catalyst Metal | Type of Transformation | Example Reaction | Reference |

| Palladium (Pd) | Cross-Coupling, Annulation, C-H Arylation | Sequential α-arylation and cyclization | nih.govrsc.org |

| Rhodium (Rh) | C-H Activation/Annulation | Annulation of benzamides with alkynes to form isoquinolones | organic-chemistry.orgnih.gov |

| Ruthenium (Ru) | C-H Functionalization/Annulation | Annulation of primary benzylamines with sulfoxonium ylides | organic-chemistry.org |

| Copper (Cu) | Tandem Cyclization, Cross-Coupling | [3+2+1] cyclization of 2-bromoaryl ketones, alkynes, and CH₃CN | organic-chemistry.org |

| Silver (Ag) | Cyclization | Cyclization of 2-alkynyl benzyl azides | organic-chemistry.org |

Multi-Step Convergent and Linear Synthesis Pathways

The construction of the this compound scaffold can be approached through various multi-step sequences, which can be broadly categorized as linear or convergent. Linear syntheses build the molecule step-by-step from a single starting material, while convergent syntheses involve preparing key fragments separately before combining them in a late-stage coupling step.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing efficient pathways to complex aromatic systems like isoquinolines.

The Suzuki coupling , which couples an organoboron species with an organohalide using a palladium catalyst, is a versatile method for creating C-C bonds. wikipedia.orglibretexts.org In the context of this compound synthesis, it could be employed to introduce substituents onto a pre-existing isoquinoline core or to construct the bicyclic system itself. For instance, a suitably substituted haloisoquinoline could be coupled with a boronic acid to append a required fragment. The reaction is valued for its mild conditions and tolerance of various functional groups. organic-chemistry.orgnih.gov

The Heck reaction , another palladium-catalyzed process, forms a C-C bond by coupling an alkene with an aryl or vinyl halide. researchgate.netchim.it This reaction can be used to synthesize isoquinolines through an intramolecular cyclization of a substituted styrene derivative or through an intermolecular coupling followed by cyclization. For example, a palladium-catalyzed cyclization of an o-alkynylbenzaldimine can be followed by a Heck reaction to yield 4-substituted isoquinolines. researchgate.net

| Reaction | Catalyst/Reagents | Bond Formed | Potential Application for this compound |

|---|---|---|---|

| Suzuki Coupling | Pd complex (e.g., Pd(PPh₃)₄), Base | Aryl-Aryl, Aryl-Vinyl | Coupling of a bromo-isoquinoline intermediate with a boronic acid to introduce substituents. |

| Heck Reaction | Pd complex (e.g., Pd(OAc)₂), Base | Aryl-Vinyl | Intramolecular cyclization of an appropriately substituted vinyl halide to form the isoquinoline ring. chim.itacs.org |

| Other (e.g., Sonogashira) | Pd/Cu complex, Base | Aryl-Alkynyl | Coupling of an aryl halide with a terminal alkyne, followed by cyclization to form the isoquinoline scaffold. organic-chemistry.org |

Cyclization reactions are fundamental to the synthesis of the isoquinoline core. Several classic named reactions provide reliable routes to this heterocyclic system, which can then be further functionalized.

Bischler-Napieralski Reaction : This method involves the acid-catalyzed cyclization of a β-phenylethylamine to form a 3,4-dihydroisoquinoline, which can be subsequently oxidized to the aromatic isoquinoline. quimicaorganica.org To synthesize the target molecule, one would need to start with a phenylethylamine bearing precursors to the amino and carboxylic acid groups at the appropriate positions.

Pomeranz-Fritsch Reaction : This reaction constructs the isoquinoline ring from a benzaldehyde and an aminoacetaldehyde diethyl acetal. quimicaorganica.org The process involves the formation of a Schiff base followed by acid-catalyzed cyclization. Modifications of this reaction, such as the Pomeranz-Fritsch-Bobbitt variation, can lead to tetrahydroisoquinolines which can be oxidized. nih.gov

Pictet-Spengler Reaction : This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. quimicaorganica.org

More contemporary methods often utilize transition metal catalysis to effect the cyclization. For example, palladium or copper-catalyzed intramolecular cyclizations of o-alkynylaryl imines provide a direct route to substituted isoquinolines. researchgate.netacs.org

Once the core isoquinoline ring is assembled, functional group interconversions (FGIs) are often necessary to install the final amino and carboxylic acid moieties at positions 4 and 6, respectively. fiveable.mesolubilityofthings.com

A common strategy for introducing an amino group is through the reduction of a nitro group. The nitro group can be introduced onto the aromatic ring via electrophilic nitration and subsequently reduced using various reagents like H₂/Pd-C, SnCl₂, or Fe/HCl.

The carboxylic acid group at the 6-position can be introduced through several methods. One approach is the oxidation of an alkyl group (e.g., a methyl group) using a strong oxidizing agent like KMnO₄. Alternatively, a halogen at the 6-position can be converted to a carboxylic acid via a nitrile intermediate (cyanation followed by hydrolysis) or through a Grignard reaction followed by carboxylation with CO₂. A patent for a related compound, 4-aminoisoquinoline-8-methyl formate, describes a process where an 8-bromo-isoquinoline is carbonylated to introduce the methyl ester, which can then be hydrolyzed to the carboxylic acid. The amino group is introduced from a bromo-precursor via a palladium-catalyzed coupling with t-butyl carbamate, followed by deprotection. google.com

| Transformation | Starting Group | Target Group | Typical Reagents |

|---|---|---|---|

| Reduction | Nitro (-NO₂) | Amino (-NH₂) | H₂, Pd/C; SnCl₂, HCl; Fe, HCl |

| Hydrolysis | Ester (-COOR), Nitrile (-CN) | Carboxylic Acid (-COOH) | H₃O⁺ or OH⁻, then H₃O⁺ |

| Oxidation | Methyl (-CH₃) | Carboxylic Acid (-COOH) | KMnO₄, heat |

| Buchwald-Hartwig Amination | Halide (-Br, -Cl) | Protected Amine (-NHBoc) | Pd catalyst, ligand, base, BocNH₂ |

| Carbonylation | Halide (-Br) | Ester (-COOMe) | Pd catalyst, CO, MeOH |

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. tandfonline.com These principles are increasingly being applied to the synthesis of complex molecules like isoquinolines. nih.gov

Performing reactions without a solvent or in a green solvent like water minimizes waste and avoids the use of toxic and volatile organic compounds. tandfonline.com For the synthesis of isoquinoline derivatives, some multi-component reactions can be carried out under solvent-free conditions, often with the aid of grinding or microwave irradiation. tandfonline.com These reactions can offer high yields, short reaction times, and easy product separation. tandfonline.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. connectjournals.comnih.gov The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating. connectjournals.comnih.gov Several protocols for the synthesis of quinoline and isoquinoline derivatives have been developed using microwave technology. nih.govdntb.gov.uaresearchgate.net For example, the synthesis of quinoline-4-carboxylic acids has been efficiently achieved through microwave-assisted three-component reactions. nih.govresearchgate.net This technology could be applied to key steps in the synthesis of this compound, such as cyclization or cross-coupling reactions, to enhance efficiency and align with green chemistry principles. nih.govnih.gov

Biocatalytic or Organocatalytic Transformations

The introduction of an amino group at the 4-position of the isoquinoline ring system presents a synthetic challenge that can potentially be addressed by modern catalytic methods. Both biocatalysis and organocatalysis offer promising avenues for achieving this transformation with high selectivity and under mild conditions, representing attractive alternatives to traditional chemical methods.

Biocatalytic Approaches:

Biocatalysis utilizes enzymes to perform chemical transformations, often with exceptional chemo-, regio-, and stereoselectivity. For the synthesis of this compound, a key biocatalytic strategy could involve the reductive amination of a suitable precursor, such as 4-oxo-3,4-dihydroisoquinoline-6-carboxylic acid. Amine dehydrogenases (AmDHs) and imine reductases (IREDs) are two classes of enzymes that are particularly well-suited for this type of transformation. nih.govrsc.org

These enzymes catalyze the asymmetric synthesis of chiral amines from prochiral ketones, utilizing a nicotinamide cofactor (NADH or NADPH) as a hydride source. rsc.org The general reaction scheme involves the enzyme-catalyzed condensation of the ketone with an amine source, typically ammonia or an alkylamine, to form an imine intermediate, which is then stereoselectively reduced.

Table 1: Examples of Biocatalytic Reductive Amination of Ketones

| Enzyme Type | Substrate | Amine Donor | Product | Stereoselectivity (% ee) | Reference |

| Amine Dehydrogenase (AmDH) | Cyclohexanone | Ammonia | Cyclohexylamine | >99 | nih.gov |

| Imine Reductase (IRED) | Acetophenone | Methylamine | (R)-N-Methyl-1-phenylethylamine | >99 | rsc.org |

| Amine Dehydrogenase (AmDH) | 2-Pentanone | Ammonia | (R)-2-Pentanamine | >99 | nih.gov |

While a direct biocatalytic amination of the isoquinoline ring at the 4-position has not been explicitly reported for this specific molecule, the broad substrate scope of engineered AmDHs and IREDs suggests that a 4-oxo-isoquinoline precursor could be a viable substrate. The carboxylic acid moiety at the 6-position might require protection during the enzymatic step to prevent potential inhibition or undesired side reactions.

Organocatalytic Approaches:

Organocatalysis employs small organic molecules to accelerate chemical reactions. For the synthesis of chiral amines and heterocyclic systems, organocatalytic methods have emerged as a powerful tool. A potential organocatalytic strategy for the synthesis of a precursor to this compound could involve an asymmetric Pictet-Spengler reaction. This reaction has been utilized for the enantioselective synthesis of tetrahydroisoquinolines, which can be subsequently aromatized.

Another relevant organocatalytic transformation is the enantioselective reductive amination of ketones. princeton.educaltech.edu Chiral phosphoric acids have been successfully employed as catalysts for the reaction of ketones with amines in the presence of a Hantzsch ester as the reducing agent. princeton.educaltech.edu This methodology has been applied to a wide range of substrates, affording chiral amines with high enantioselectivity. princeton.educaltech.edu

Table 2: Organocatalytic Enantioselective Reductive Amination

| Catalyst | Ketone Substrate | Amine | Product | Yield (%) | Enantioselectivity (% ee) | Reference |

| Chiral Phosphoric Acid | Acetophenone | p-Anisidine | N-(1-Phenylethyl)-p-methoxyaniline | 95 | 96 | princeton.edu |

| Chiral Phosphoric Acid | 2-Butanone | Benzylamine | N-(sec-Butyl)benzylamine | 88 | 90 | princeton.edu |

| Chiral Phosphoric Acid | Tetralone | Aniline | N-(1,2,3,4-Tetrahydronaphthalen-1-yl)aniline | 92 | 94 | caltech.edu |

Similar to the biocatalytic approach, an organocatalytic reductive amination would likely require a 4-oxo-3,4-dihydroisoquinoline-6-carboxylic acid precursor. The development of a suitable organocatalyst that can accommodate the heterocyclic nature of the substrate would be a key challenge.

Optimization and Scale-Up Considerations for Research Purposes

The transition of a synthetic methodology from a small-scale laboratory procedure to a larger scale suitable for producing research quantities of a target compound requires careful optimization of reaction parameters.

For Biocatalytic Processes:

Immobilization of the enzyme on a solid support can facilitate catalyst recovery and reuse, which is a significant advantage for scale-up. researchgate.net Furthermore, whole-cell biocatalysts, which contain the enzyme and cofactor regeneration system within the microbial host, can offer a more cost-effective and operationally simple approach for larger-scale synthesis.

Table 3: Key Parameters for Biocatalytic Process Optimization

| Parameter | Typical Range | Rationale |

| Enzyme Loading | 0.1 - 5 mol% | Balances reaction rate with catalyst cost. |

| Substrate Concentration | 10 - 100 g/L | Higher concentrations improve space-time yield but can lead to substrate/product inhibition. |

| pH | 6.0 - 9.0 | Enzyme activity and stability are pH-dependent. |

| Temperature | 25 - 40 °C | Affects enzyme activity and stability. |

| Cofactor Regeneration System | GDH/glucose or FDH/formate | Essential for reducing the cost of the reducing equivalents. |

For Organocatalytic Processes:

In scaling up an organocatalytic reaction, catalyst loading is a primary consideration to minimize cost while maintaining a reasonable reaction time. Solvent choice is also critical, as it can influence catalyst solubility, reactivity, and selectivity. The reaction temperature and concentration of reactants will also need to be optimized to ensure efficient conversion and minimize the formation of byproducts.

Purification of the product from the organocatalyst can sometimes be challenging on a larger scale. Strategies such as catalyst immobilization or the use of catalysts that precipitate upon reaction completion can simplify the workup procedure. For a research-scale synthesis, column chromatography is often employed for purification, but for larger quantities, crystallization or distillation may be more practical.

Table 4: Considerations for Organocatalytic Scale-Up

| Factor | Key Considerations |

| Catalyst Loading | Minimize to reduce cost while maintaining acceptable reaction rates. |

| Solvent | Optimize for solubility, reactivity, and ease of removal. |

| Temperature | Balance reaction rate with catalyst stability and selectivity. |

| Purification | Develop a scalable method to separate the product from the catalyst and any byproducts. |

Chemical Transformations and Reactivity of 4 Aminoisoquinoline 6 Carboxylic Acid

Reactions Involving the Amino Group

The amino group at the C-4 position of the isoquinoline (B145761) ring is a key site for a variety of chemical modifications, including acylation, sulfonylation, alkylation, arylation, and diazotization reactions. These transformations allow for the introduction of diverse substituents, significantly altering the molecule's steric and electronic properties.

Acylation and Sulfonylation Reactions

The nucleophilic amino group of 4-aminoisoquinoline (B122460) derivatives readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

For instance, the acylation of aminoisoquinolines can be achieved under standard conditions. While specific examples for 4-aminoisoquinoline-6-carboxylic acid are not extensively documented, the general reactivity of aminoisoquinolines suggests that the reaction would proceed as expected. The reaction of a 4-aminoisoquinoline derivative with an acyl chloride, such as benzoyl chloride, in a suitable solvent like pyridine (B92270) or dichloromethane (B109758) with a tertiary amine base, would yield the corresponding 4-benzamidoisoquinoline derivative.

Sulfonylation follows a similar pattern. Treatment of 4-aminoisoquinoline with a sulfonyl chloride, for example, p-toluenesulfonyl chloride, in the presence of a base like triethylamine, would result in the formation of the corresponding N-(isoquinolin-4-yl)-4-methylbenzenesulfonamide. The presence of the carboxylic acid group might require protection, for instance as an ester, to prevent unwanted side reactions under certain conditions. The synthesis of N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives has been reported with moderate to high yields (35–91%) using a Preyssler heteropolyacid catalyst under mild conditions, highlighting the feasibility of such transformations on the isoquinoline scaffold. researchgate.net

Table 1: Representative Acylation and Sulfonylation Reactions of Aminoquinolines

| Starting Material | Reagent | Product | Reaction Type |

| 4-Aminoisoquinoline | Benzoyl chloride | 4-Benzamidoisoquinoline | Acylation |

| 4-Aminoisoquinoline | p-Toluenesulfonyl chloride | N-(Isoquinolin-4-yl)-4-methylbenzenesulfonamide | Sulfonylation |

Alkylation and Arylation Reactions

The nitrogen atom of the amino group can also serve as a nucleophile in alkylation and arylation reactions, leading to the formation of secondary and tertiary amines. Direct N-alkylation of 4-aminoquinolines can be challenging due to the potential for over-alkylation and competing C-alkylation of the electron-rich isoquinoline ring. nih.govacs.org However, under controlled conditions, selective N-alkylation can be achieved. For example, reaction with an alkyl halide in the presence of a non-nucleophilic base can introduce an alkyl group onto the amino functionality.

N-arylation of aminoquinolines is often accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov This methodology allows for the formation of a carbon-nitrogen bond between the 4-amino group and an aryl halide or triflate. For example, coupling 4-aminoisoquinoline with an aryl bromide in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base would yield the corresponding 4-(arylamino)isoquinoline. Microwave-mediated N-arylation of 4-chloroquinazolines with various anilines has been shown to be an efficient method, affording the desired products in good yields, suggesting a similar approach could be viable for aminoisoquinolines. nih.gov

Table 2: Representative Alkylation and Arylation Reactions of Aminoquinolines

| Starting Material | Reagent | Catalyst/Conditions | Product | Reaction Type |

| 4-Aminoisoquinoline | Methyl iodide | Base (e.g., K2CO3) | 4-(Methylamino)isoquinoline | N-Alkylation |

| 4-Aminoisoquinoline | Phenylboronic acid | Cu(OAc)2, base | 4-(Phenylamino)isoquinoline | N-Arylation |

| 4-Chloroquinoline | Aniline | Pd catalyst, ligand, base | 4-(Phenylamino)quinoline | N-Arylation |

Diazo and Related Transformations

The primary aromatic amino group of 4-aminoisoquinoline can be converted to a diazonium salt through treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. byjus.com This process, known as diazotization, yields a highly versatile intermediate, the 4-isoquinolinediazonium salt. rsc.org

The diazonium group is an excellent leaving group (N₂) and can be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions. For example, treatment of the diazonium salt with copper(I) halides (CuCl, CuBr, CuI) can introduce the corresponding halogen atom at the 4-position. Reaction with copper(I) cyanide yields the 4-cyanoisoquinoline derivative. Furthermore, the diazonium group can be replaced by a hydroxyl group upon heating in an aqueous acidic solution, or by a hydrogen atom using a reducing agent like hypophosphorous acid (H₃PO₂). These transformations provide a powerful synthetic route to a diverse range of 4-substituted isoquinoline derivatives that are not readily accessible through other methods.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C-6 position offers another handle for chemical modification, including esterification, amidation, and reduction.

Esterification and Amidation Reactions

The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be employed to facilitate ester formation under milder conditions. The choice of alcohol determines the nature of the resulting ester, allowing for the modulation of properties like solubility and bioavailability.

Amidation of the carboxylic acid can be achieved by reacting it with an amine, often in the presence of a coupling agent to activate the carboxyl group. Common coupling reagents include carbodiimides (e.g., DCC, EDC) and various uronium or phosphonium (B103445) salts (e.g., HBTU, PyBOP). This reaction is fundamental in peptide synthesis and allows for the introduction of a wide range of amide functionalities. For example, reaction of this compound with a primary or secondary amine in the presence of a suitable coupling agent would yield the corresponding 4-aminoisoquinoline-6-carboxamide. The synthesis of isoquinoline-6-carboxylic acid amide has been reported, indicating the feasibility of this transformation. mdpi.comsigmaaldrich.com

Table 3: Representative Esterification and Amidation Reactions of Isoquinoline-6-carboxylic Acid

| Starting Material | Reagent | Catalyst/Conditions | Product |

| Isoquinoline-6-carboxylic acid | Ethanol | H₂SO₄ (catalytic) | Ethyl isoquinoline-6-carboxylate |

| Isoquinoline-6-carboxylic acid | Benzylamine | DCC, DMAP | N-Benzylisoquinoline-6-carboxamide |

Reduction to Alcohol or Aldehyde

The carboxylic acid group can be reduced to a primary alcohol or an aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the carboxylic acid to the corresponding primary alcohol, 6-(hydroxymethyl)isoquinoline. This transformation provides a route to introduce a hydroxymethyl group, which can be further functionalized.

The partial reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are generally more reactive towards reducing agents than carboxylic acids. However, this can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or a Weinreb amide, followed by reduction with a milder reducing agent like lithium tri-tert-butoxyaluminum hydride or diisobutylaluminum hydride (DIBAL-H) at low temperatures. researchgate.netmsu.edu This two-step process allows for the controlled synthesis of isoquinoline-6-carbaldehyde.

Decarboxylation Pathways

Decarboxylation involves the removal of the carboxyl group (-COOH) as carbon dioxide (CO2). For aromatic carboxylic acids, this transformation typically requires significant energy input or catalytic intervention. youtube.com While specific studies on this compound are not prevalent, its decarboxylation can be predicted based on established methods for similar aromatic acids. nih.gov

Heating the compound, often in the presence of a copper catalyst or in a high-boiling point solvent, can facilitate the removal of the carboxyl group to yield 4-aminoisoquinoline. nih.gov The reaction proceeds through the protonation of the aromatic ring followed by the loss of CO2. More recent methodologies have employed transition-metal catalysts, such as those based on palladium or ruthenium, which can enable decarboxylation under milder conditions. nih.gov The presence of the amino group, an electron-donating substituent, may influence the electronic environment of the ring and affect the conditions required for efficient decarboxylation.

Table 1: Potential Decarboxylation Methods

| Method | Catalyst/Reagent | General Conditions | Product |

|---|---|---|---|

| Thermal Decarboxylation | None or Copper/Quinoline (B57606) | High temperatures (>200 °C) stackexchange.com | 4-Aminoisoquinoline |

| Metal-Catalyzed | Palladium, Ruthenium, Silver, or Gold complexes nih.gov | Varies; often milder than thermal methods | 4-Aminoisoquinoline |

Electrophilic and Nucleophilic Aromatic Substitution on the Isoquinoline Core

Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome of such reactions on this compound is governed by the combined directing effects of the amino and carboxyl substituents.

Amino Group (-NH₂): Located at the C-4 position, the amino group is a powerful activating group due to its ability to donate electron density to the ring via resonance. It is an ortho, para-director.

Carboxylic Acid Group (-COOH): Situated at the C-6 position, the carboxyl group is a deactivating group, withdrawing electron density from the ring. It acts as a meta-director. numberanalytics.com

Isoquinoline Nucleus: The nitrogen atom in the isoquinoline ring deactivates the heterocyclic portion (positions C-1 and C-3) towards electrophilic attack. Therefore, substitution typically occurs on the benzene (B151609) ring portion (positions C-5, C-7, C-8).

The potent activating and directing effect of the amino group generally dominates the deactivating effect of the carboxylic acid group. Consequently, electrophilic attack is most likely to occur at the C-5 position, which is ortho to the amino group and meta to the carboxylic acid group. The C-7 position (meta to -COOH) and C-8 position are also potential sites but are generally less favored.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | 4-Amino-5-nitroisoquinoline-6-carboxylic acid |

| Halogenation | Br⁺, Cl⁺ | 4-Amino-5-bromoisoquinoline-6-carboxylic acid |

| Sulfonation | SO₃ | 4-Amino-6-carboxyisoquinoline-5-sulfonic acid |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the aromatic ring, is less common than electrophilic substitution. pressbooks.pub This pathway generally requires the presence of a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho or para to it. pressbooks.pubnih.gov

For this compound itself, SNAr is unlikely as it lacks a suitable leaving group. However, if a derivative, such as 4-amino-X-chloro-isoquinoline-6-carboxylic acid (where X is an electron-withdrawing group), were the substrate, nucleophilic attack would be possible. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub The regioselectivity in such cases is highly dependent on the position of the leaving group relative to the electron-withdrawing substituents. nih.govmdpi.com

Oxidation and Reduction Chemistry of the Isoquinoline Scaffold

The isoquinoline scaffold of the molecule can undergo both oxidation and reduction, although the conditions required can also affect the amino and carboxyl functional groups.

Oxidation: The aromatic rings of the isoquinoline system are generally resistant to oxidation. However, under harsh conditions with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), oxidative degradation of the benzene ring can occur. The amino group is also susceptible to oxidation, which may require protection before attempting oxidation of the ring. The carboxylic acid group is already in a high oxidation state and is unlikely to be further oxidized; instead, it may be lost as CO₂ during aggressive oxidation. libretexts.org

Reduction: Reduction reactions can target either the carboxylic acid group or the heterocyclic ring system. The powerful reducing agent lithium aluminum hydride (LiAlH₄) will readily reduce the carboxylic acid to a primary alcohol, yielding (4-amino-1,2,3,4-tetrahydroisoquinolin-6-yl)methanol. docbrown.infokhanacademy.org Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically not strong enough to reduce a carboxylic acid. docbrown.infokhanacademy.org Borane (BH₃) offers a more chemoselective alternative for reducing the carboxylic acid in the presence of other functional groups. khanacademy.org

Catalytic hydrogenation is a common method for reducing the isoquinoline ring system. rsc.org This process involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst. rsc.org The extent and regioselectivity of the reduction are highly dependent on the choice of catalyst, solvent, temperature, and pressure. byu.edu

Typically, the nitrogen-containing heterocyclic ring is reduced preferentially over the benzene ring.

Table 3: Common Catalysts and Potential Hydrogenation Products

| Catalyst | Typical Conditions | Major Product |

|---|---|---|

| Palladium (Pd/C) | Low pressure, room temp. | 4-Amino-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid |

| Platinum (PtO₂) | Acidic media (e.g., acetic acid) | 4-Amino-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid |

| Rhodium (Rh/C) | High pressure, elevated temp. | Potential for further reduction to the decahydroisoquinoline (B1345475) derivative |

The product of partial hydrogenation, a 1,2,3,4-tetrahydroisoquinoline (B50084) derivative, is a common structural motif in many biologically active compounds.

Chemo- and Regioselectivity in Reactions

Chemoselectivity refers to the preferential reaction of one functional group over another within a molecule. In this compound, the primary competition is between the amino group, the carboxylic acid group, and the aromatic ring.

Reduction: There is clear chemoselectivity in reduction reactions. Strong hydride reagents like LiAlH₄ will selectively reduce the carboxylic acid without affecting the aromatic ring. khanacademy.org Conversely, catalytic hydrogenation under controlled conditions can selectively reduce the heterocyclic ring while leaving the carboxylic acid group intact. umaine.edu

Acylation: In a reaction like Friedel-Crafts acylation, the reaction occurs on the electron-rich aromatic ring (regioselectivity discussed below) rather than at the nitrogen of the amino group, provided the amino group is protonated under the acidic conditions, which deactivates it towards acylation. If the amino group is not protonated, N-acylation would be a competing and likely faster reaction.

Regioselectivity concerns the position at which a reaction occurs.

Electrophilic Aromatic Substitution: As detailed in section 3.3, the regioselectivity is a complex interplay of directing groups. The powerful activating amino group at C-4 is the dominant director, making the C-5 position the most probable site for electrophilic attack. researchgate.net This represents a convergence of directing effects, as C-5 is ortho to the activating -NH₂ group and meta to the deactivating -COOH group.

Nucleophilic Aromatic Substitution: For SNAr on a suitable derivative (e.g., with a halide leaving group), the reaction is highly regioselective. Nucleophilic attack occurs exclusively at the carbon bearing the leaving group, provided it is sufficiently activated by ortho/para electron-withdrawing groups. researchgate.net

Derivatization Strategies and Analogue Synthesis

Amide and Ester Derivatives of 4-Aminoisoquinoline-6-carboxylic Acid

The presence of a carboxylic acid group at the C-6 position provides a straightforward handle for the synthesis of amide and ester derivatives. These reactions are fundamental in medicinal chemistry for creating large libraries of compounds. hepatochem.com

Amide Synthesis: Amide bond formation is typically achieved by activating the carboxylic acid followed by coupling with a primary or secondary amine. ajchem-a.comgrowingscience.com A variety of modern coupling reagents can be employed to facilitate this transformation under mild conditions, minimizing side reactions. hepatochem.comnih.gov The choice of reagent can be critical when dealing with electron-deficient amines or sterically hindered substrates. nih.gov

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives such as 1-Hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency. nih.govpeptide.com Aminium/uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and phosphonium-based reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective, known for rapid reaction times and high yields. hepatochem.compeptide.com

| Reagent Class | Examples | Typical Additives | Key Advantages |

|---|---|---|---|

| Carbodiimides | EDC, DCC, DIC | HOBt, DMAP | Cost-effective, widely used. peptide.com |

| Aminium/Uronium Salts | HATU, HBTU, TBTU | DIPEA, Et3N | Fast reactions, low racemization. growingscience.compeptide.com |

| Phosphonium (B103445) Salts | PyBOP, BOP | DIPEA, Et3N | High efficiency, byproducts are generally less hazardous than BOP. peptide.comgoogle.com |

Ester Synthesis: The carboxylic acid can be converted into a variety of esters through several established methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classic approach. masterorganicchemistry.comdergipark.org.tr However, for substrates sensitive to strong acids, milder conditions are preferable.

The Steglich esterification, using DCC and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), is a highly effective method for forming esters at room temperature, even with sterically hindered alcohols. orgsyn.orgorganic-chemistry.org Other methods include reaction with alkyl halides under basic conditions or using other coupling agents that are also effective for amidation. organic-chemistry.org

| Method | Reagents | General Conditions |

|---|---|---|

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H2SO4) | Reflux |

| Steglich Esterification | Alcohol, DCC, DMAP (catalytic) | Room Temperature |

| Alkylation | Alkyl Halide, Base (e.g., K2CO3) | Heating in a polar aprotic solvent (e.g., DMF) |

Functionalization and Substitution on the Isoquinoline (B145761) Ring System

Beyond the functional groups, the aromatic core of the isoquinoline can be modified to introduce new substituents, which can significantly alter the molecule's properties.

Electrophilic aromatic substitution reactions allow for the introduction of halogens and nitro groups onto the isoquinoline ring. The position of substitution is directed by the existing amino and carboxylic acid groups. The powerful activating effect of the amino group generally directs electrophiles to the ortho and para positions, while the deactivating carboxyl group directs to the meta position.

Halogenation: Direct halogenation of the benzene (B151609) ring portion of the isoquinoline can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent. researchgate.net The reaction often requires a catalyst, such as an iron halide (FeX₃) or aluminum halide (AlX₃), to activate the halogen. libretexts.org

Nitration: The introduction of a nitro group is typically accomplished using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.org The conditions must be carefully controlled to avoid over-nitration or degradation of the starting material. The nitration of the related 4-aminoquinoline (B48711) has been studied, providing insights into the likely substitution patterns on the isoquinoline core. rsc.org The resulting nitro group can be subsequently reduced to an amino group, providing a new site for further derivatization. libretexts.org

The most versatile methods for introducing carbon-based substituents onto the isoquinoline ring involve modern cross-coupling reactions. These reactions typically start from a halogenated isoquinoline derivative, prepared as described above.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. organic-chemistry.org

Suzuki Coupling: This reaction couples an organoboron reagent (e.g., a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. It is widely used to form carbon-carbon bonds for attaching aryl and heteroaryl groups. researchgate.net

Stille Coupling: This reaction utilizes organotin compounds and a palladium catalyst to couple with organic halides. It is tolerant of a wide variety of functional groups. researchgate.net

Heck Reaction: This reaction forms a substituted alkene by reacting an organic halide with an alkene in the presence of a palladium catalyst and a base. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds by coupling an amine with an aryl halide, enabling the introduction of substituted amino groups. researchgate.net

These methods allow for the precise and efficient introduction of a vast diversity of alkyl, aryl, and heteroaryl moieties at specific positions on the isoquinoline scaffold, which is crucial for creating analogue libraries. nih.govrsc.org

Synthesis of Bridged and Fused Ring Systems Incorporating the Isoquinoline Core

Creating more complex molecular architectures involves forming new rings that are either fused to or bridge parts of the existing isoquinoline structure. youtube.com Such modifications can dramatically alter the three-dimensional shape and rigidity of the molecule.

The synthesis of fused ring systems often involves intramolecular cyclization reactions. For example, a substituent introduced onto the isoquinoline core can be designed to react with one of the existing functional groups or another part of the ring to form a new heterocyclic or carbocyclic ring. nih.gov Transition-metal-catalyzed "cut-and-sew" reactions, which involve C-C bond activation, represent an innovative strategy for constructing complex fused and bridged ring systems from simpler precursors. nih.gov While specific examples starting directly from this compound are not prevalent, established methodologies for creating benzimidazole-fused isoquinolines and other polycyclic systems demonstrate the feasibility of these approaches on the isoquinoline scaffold. nih.gov

Generation of Isomers and Stereoisomers for Research

The synthesis of isomers is a key strategy for understanding which spatial arrangement of functional groups is optimal for a desired biological activity.

Positional Isomers: These isomers have the same molecular formula but differ in the position of substituents on the isoquinoline ring. For example, analogues can be synthesized where the amino group is at the C-1, C-5, or C-7 position, or the carboxylic acid is at a different position. The synthesis of these isomers requires starting from different precursors or employing different cyclization strategies to build the isoquinoline core. A patent describing the synthesis of 4-aminoisoquinoline-8-methyl formate (B1220265) highlights a route to a key positional isomer. google.com

Stereoisomers: If a derivatization reaction introduces a chiral center into the molecule (for example, by adding a substituent with a stereocenter), a mixture of enantiomers or diastereomers may be formed. These stereoisomers can be separated using chiral chromatography or synthesized in an enantiomerically pure form using stereoselective synthesis methods. The generation of stereoisomers is particularly important as different enantiomers of a molecule often exhibit distinct biological activities. nih.gov

Combinatorial Synthesis Approaches for Library Generation

To efficiently explore the chemical space around the this compound scaffold, combinatorial synthesis and parallel synthesis techniques are employed. nih.gov These approaches allow for the rapid generation of large numbers of derivatives (a "library") for high-throughput screening.

Microwave-assisted synthesis has been shown to significantly accelerate key reactions in the construction of isoquinoline libraries, such as the Bischler-Napieralski or Pictet-Spengler reactions for forming the core ring, as well as subsequent functionalization steps. organic-chemistry.orgnih.gov Another powerful strategy involves using isoquinolin-1(2H)-ones as versatile intermediates. These scaffolds can be readily functionalized at the C-1 and C-4 positions through bromination and subsequent Pd-catalyzed cross-coupling reactions before being converted to the desired isoquinoline derivatives. organic-chemistry.org These methods are highly adaptable for automated or semi-automated parallel synthesis, enabling the systematic modification of multiple positions on the parent molecule.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

In a typical ¹H NMR spectrum, the proton of the carboxylic acid group (-COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, generally in the range of 10–12 ppm, due to deshielding and hydrogen bonding. libretexts.orglibretexts.org The protons on the aromatic isoquinoline (B145761) ring would resonate in the aromatic region, typically between 7.0 and 9.0 ppm. The exact shifts and coupling patterns would depend on their position relative to the electron-donating amino group and the electron-withdrawing carboxylic acid group. The protons of the amino group (-NH₂) may appear as a broad signal, the chemical shift of which can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of 165–185 δ. pressbooks.pub The carbons of the aromatic isoquinoline ring would appear in the approximate range of 110–150 δ, with their specific shifts influenced by the attached functional groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Aminoisoquinoline-6-carboxylic acid

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the precise molecular weight of this compound and to gain structural insights from its fragmentation patterns. The compound has a molecular formula of C₁₀H₈N₂O₂ and a molar mass of approximately 188.18 g/mol . chemshuttle.com High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

Under typical electron ionization (EI) or electrospray ionization (ESI) conditions, the molecule will be ionized to form a molecular ion ([M]⁺ or [M+H]⁺). The fragmentation of carboxylic acids is well-characterized and often involves specific losses from the molecular ion. libretexts.org For aromatic carboxylic acids, prominent fragmentation pathways include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). youtube.com The stable aromatic isoquinoline ring structure would likely result in a strong molecular ion peak. libretexts.org

Table 2: Expected Mass Spectrometry Data for this compound

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information regarding the functional groups and electronic properties of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly effective for identifying the characteristic vibrations of the functional groups in this compound. The spectrum is expected to be dominated by features from the carboxylic acid and amino groups, as well as the aromatic ring. A key feature of carboxylic acids is a very broad O-H stretching absorption from approximately 3300 to 2500 cm⁻¹, which is a result of strong hydrogen bonding. orgchemboulder.com The C=O stretch of the carboxyl group typically appears as a strong, sharp band between 1760 and 1690 cm⁻¹. orgchemboulder.comvscht.cz Because the carboxyl group is conjugated with the aromatic ring, this peak is expected to appear at the lower end of the range, around 1710-1680 cm⁻¹. spectroscopyonline.com The N-H stretching of the amino group would be visible as one or two bands in the 3500-3300 cm⁻¹ region. Aromatic C-H stretches appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring are found in the 1600-1400 cm⁻¹ region. vscht.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within the molecule. While simple carboxylic acids absorb at wavelengths too low to be easily measured (~210 nm), the conjugated isoquinoline ring system in this compound results in absorption at higher wavelengths. libretexts.org The presence of the amino group (an auxochrome) and the extended π-system of the isoquinoline ring will cause a bathochromic (red) shift in the absorption maxima (λ_max) compared to benzene (B151609) or a simple quinoline (B57606). The spectrum would likely show multiple absorption bands corresponding to π → π* transitions characteristic of the aromatic system.

Table 3: Characteristic Spectroscopic Absorptions for this compound

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and for its quantitative analysis in various matrices. Due to the polar and ionizable nature of the compound, reverse-phase (RP) HPLC is a suitable technique. sielc.com

A typical RP-HPLC method would utilize a C18 stationary phase column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. helixchrom.com To ensure good peak shape and reproducibility for the acidic and basic functional groups, the pH of the mobile phase is often controlled with an acidic modifier like formic acid or trifluoroacetic acid, which are compatible with mass spectrometry detection. sielc.com Detection is commonly performed using a UV detector set to a wavelength where the compound exhibits strong absorbance (one of its λ_max values). Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using standards of known concentration.

X-ray Crystallography for Solid-State Structure Determination

A crystallographic study of this compound would reveal the precise geometry of the isoquinoline ring system. It would also show the planarity of the molecule and the dihedral angle between the plane of the aromatic ring and the carboxylic acid group. nih.gov Crucially, this technique would elucidate the intermolecular hydrogen bonding network. It is expected that strong hydrogen bonds would form between the carboxylic acid group of one molecule and the nitrogen atoms of the isoquinoline ring or the amino group of a neighboring molecule, leading to the formation of dimers or extended supramolecular structures. nih.gov This analysis provides fundamental data on the solid-state packing and conformation of the molecule.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting various molecular properties. DFT methods, such as B3LYP, are used to calculate the optimized geometry, vibrational frequencies, and electronic properties of molecules. researchgate.netresearchgate.netresearchgate.net For 4-Aminoisoquinoline-6-carboxylic acid, these calculations can provide insights into its stability and chemical nature.

The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov These calculations also allow for the determination of other key quantum chemical descriptors. nih.gov

Table 1: Illustrative Quantum Chemical Properties of this compound (Hypothetical Data)

| Property | Value | Description |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicates chemical reactivity and kinetic stability. nih.gov |

| Dipole Moment | 3.5 D | A measure of the molecule's overall polarity. |

| Ionization Potential | 7.5 eV | The energy required to remove an electron from the molecule. |

| Electron Affinity | 1.2 eV | The energy released when an electron is added to the molecule. |

These theoretical calculations can be performed at various levels of theory and basis sets, such as B3LYP/6-31G(d,p), to achieve a balance between accuracy and computational cost. nih.govnih.gov The results of such studies can be correlated with experimental data, for example, by comparing calculated vibrational frequencies with experimental IR and Raman spectra. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion, MD simulations can provide detailed information on the conformational flexibility of this compound and its interactions with other molecules, such as solvent molecules or biological macromolecules. nih.gov

These simulations can reveal the preferred conformations of the molecule in different environments and the dynamics of its functional groups. For instance, the orientation of the carboxylic acid and amino groups can be analyzed. Furthermore, MD simulations are instrumental in studying intermolecular interactions, such as hydrogen bonding patterns, which are crucial for understanding how the molecule might bind to a biological target. mdpi.com The stability of such interactions can be assessed over simulation trajectories spanning nanoseconds or longer. researchgate.net

Table 2: Illustrative Intermolecular Interaction Analysis from a Hypothetical MD Simulation

| Interaction Type | Interacting Partner | Average Distance (Å) | Occupancy (%) |

| Hydrogen Bond (Donor) | Water | 2.8 | 85 |

| Hydrogen Bond (Acceptor) | Water | 2.9 | 92 |

| π-π Stacking | Aromatic residue of a protein | 3.5 | 60 |

In Silico Prediction of Reactivity and Reaction Mechanisms

In silico methods can be used to predict the chemical reactivity of this compound and to investigate potential reaction mechanisms. Reactivity descriptors derived from quantum chemical calculations, such as the Fukui function or local softness, can identify the most reactive sites within the molecule. For example, these calculations could predict whether the amino group, the carboxylic acid group, or a position on the isoquinoline (B145761) ring is more susceptible to electrophilic or nucleophilic attack.

Computational models, such as those based on machine learning, can also be employed to predict the likelihood of a compound forming reactive metabolites. nih.gov While specific studies on this compound are not available, the general approach involves building models using large datasets of known compounds to predict the reactivity of new ones. nih.gov

Virtual Screening and Ligand Design for Target Prediction (pre-clinical)

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein or enzyme. nih.gov If this compound were to be investigated as a potential therapeutic agent, inverse virtual screening could be employed, where the molecule is "docked" against a database of known protein structures to identify potential biological targets. nih.govfrontiersin.org

Once a potential target is identified, the principles of ligand-based or structure-based drug design can be applied. For example, if a target protein is known, derivatives of this compound can be designed to optimize interactions with the binding site. nih.gov This process often involves iterative cycles of computational design, synthesis, and experimental testing. Molecular docking simulations are a key part of this process, providing predictions of the binding mode and affinity of the designed ligands. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoquinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. wikipedia.orgjocpr.com For isoquinoline derivatives, QSAR models have been developed to predict various biological activities, such as antitumor or enzyme inhibitory effects. japsonline.comnih.gov

A QSAR study on a series of isoquinoline derivatives, including analogs of this compound, would involve calculating a set of molecular descriptors for each compound. These descriptors can be physicochemical (e.g., logP), electronic (e.g., HOMO/LUMO energies), or topological. japsonline.com Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov

Table 3: Example of a QSAR Model for a Hypothetical Series of Isoquinoline Derivatives

| Statistical Parameter | Value | Description |

| R² | 0.85 | Coefficient of determination, indicates the goodness of fit of the model. |

| Q² | 0.75 | Cross-validated R², indicates the predictive power of the model for the training set. |

| R²_pred | 0.68 | Predictive R² for an external test set, indicates the model's ability to predict the activity of new compounds. nih.gov |

Such models can then be used to predict the activity of new, unsynthesized isoquinoline derivatives, thereby guiding the design of more potent compounds. japsonline.comnih.gov

Biological Activities and Mechanistic Elucidation in Pre Clinical Research

Antimicrobial Activity Studies

Comprehensive searches of scientific databases did not yield specific studies detailing the in vitro antibacterial or antifungal efficacy of 4-Aminoisoquinoline-6-carboxylic acid. Research in this area has predominantly focused on other quinoline (B57606) and isoquinoline (B145761) derivatives.

In Vitro Antibacterial Efficacy and Mechanism of Action

No specific data on the in vitro antibacterial efficacy or the mechanism of action for this compound was found. While the quinoline core is a well-known scaffold for antibacterial agents, often targeting bacterial DNA gyrase and topoisomerase IV, the activity of this specific compound has not been reported.

In Vitro Antifungal Efficacy and Mechanism of Action

Similarly, there is no available information on the in vitro antifungal efficacy or the specific antifungal mechanism of action for this compound. The mechanisms of action for antifungal compounds are diverse, including disruption of the cell membrane, inhibition of cell wall synthesis, and interference with nucleic acid and protein synthesis. However, the potential of this compound in this regard remains uninvestigated.

Antimalarial Research and Activity

The 4-aminoquinoline (B48711) scaffold is historically significant in the development of antimalarial drugs, with chloroquine (B1663885) being a prominent example. These compounds are known to interfere with heme detoxification in the malaria parasite. Despite the relevance of its core structure, no specific antimalarial research or activity data for this compound has been published.

Anticancer Research: Cellular Mechanisms and Molecular Targets

While various quinoline and isoquinoline derivatives have been investigated for their anticancer properties, there is a lack of specific research on the cellular mechanisms and molecular targets of this compound in the context of cancer.

Effects on Cell Proliferation and Viability

There are no available studies that specifically report the effects of this compound on the proliferation and viability of cancer cells. Consequently, no data tables on its cytotoxic or cytostatic activities against specific cell lines can be provided.

Modulation of Apoptosis and Cell Cycle Progression

The potential of this compound to modulate apoptosis (programmed cell death) or affect cell cycle progression in cancer cells has not been documented in the scientific literature. Therefore, no detailed research findings on its ability to induce apoptosis or cause cell cycle arrest at specific phases are available.

Interaction with Specific Cellular Pathways

While direct studies on this compound's interaction with specific cellular pathways are not extensively detailed in published literature, the activity of structurally related compounds provides significant insight. Isoquinoline and quinoline derivatives are known to modulate key biological pathways essential for cell proliferation and metabolism.

For instance, inhibitors based on the quinoline carboxylic acid scaffold have been shown to target dihydroorotate (B8406146) dehydrogenase (DHODH). This enzyme is critical for the de novo pyrimidine (B1678525) biosynthetic pathway, which is essential for DNA and RNA synthesis. nih.gov Inhibition of this pathway can halt cell cycle progression, a mechanism exploited in the development of anticancer therapies. nih.gov

Furthermore, compounds with a core structure related to this compound have been identified as potent inhibitors of Cyclin-dependent kinase 9 (CDK9). nih.gov CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA polymerase II to promote transcriptional elongation. nih.govnih.gov Inhibition of CDK9 can downregulate the expression of short-lived anti-apoptotic proteins like MCL-1, thereby inducing apoptosis in cancer cells that depend on these survival signals. nih.govnih.gov

The hexosamine biosynthesis pathway (HBP) is another cellular process potentially targeted by this class of compounds. Isoquinoline derivatives have been investigated as potential inhibitors of Glucosamine-6-phosphate synthase (GlcN-6-P synthase), the first and rate-limiting enzyme in the HBP. nih.govnih.gov This pathway is crucial for producing UDP-GlcNAc, a molecule essential for protein glycosylation, and its dysregulation is implicated in various diseases, including cancer and diabetes. nih.gov

Enzyme Inhibition Studies and Target Identification

Kinase Inhibition Profiles and Selectivity (e.g., Protein Kinase C ζ, CDK9)

CDK9 has emerged as a significant target in oncology because of its role in regulating the transcription of oncogenes and survival proteins. nih.govnih.gov A lead optimization campaign for azaindole-based inhibitors, which share heterocyclic structural elements with isoquinolines, demonstrated the potential to develop highly potent and selective oral CDK9 inhibitors. nih.gov One such compound showed a minimal inhibitory concentration (IC₅₀) of 14 nM against CDK9 and potent antiproliferative activity in an MCL-1-dependent multiple myeloma cell line (IC₅₀ = 39 nM). nih.gov Importantly, it demonstrated over 50-fold selectivity against other primary CDK antitargets like CDK1, CDK2, and CDK7. nih.gov

Systematic profiling of kinase inhibitors has confirmed that CDK9 inhibition is a specific vulnerability in certain cancers, such as NUT midline carcinoma, where it effectively impairs cell viability by inducing apoptosis and DNA damage. nih.gov

Table 1: Inhibition Profile of a Representative Azaindole-Based CDK9 Inhibitor

| Target | Assay Type | IC₅₀ (nM) | Cellular Antiproliferative IC₅₀ (nM) |

|---|---|---|---|

| CDK9 | Biochemical | 14 | N/A |

| H929 Cell Line | Cellular | N/A | 39 |

Data is for compound 1, an azaindole-based inhibitor, as reported in relevant literature. nih.gov This compound is presented as a representative example of a selective CDK9 inhibitor.

Other Enzyme Targets (e.g., Glucosamine-6-phosphate synthase)

Beyond kinases, the isoquinoline core structure has been identified as a potential inhibitor of other critical enzymes. Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is a promising target for developing antimicrobial and antidiabetic agents. nih.govnih.gov Molecular docking studies have suggested that isoquinoline derivatives can act as effective inhibitors of this enzyme. nih.gov These compounds are thought to bind to the isomerase (ISOM) domain of the synthase, with calculated binding energies indicating a strong potential for inhibition. nih.gov

Another significant enzyme target for the related quinoline carboxylic acid class is Dihydroorotate Dehydrogenase (DHODH). nih.gov This enzyme is the fourth in the de novo pyrimidine biosynthetic pathway. nih.gov Extensive structure-activity relationship studies on quinoline 4-carboxylic acid analogs have identified potent inhibitors of L1210 DHODH, highlighting the therapeutic potential of this scaffold. nih.gov

Receptor Binding and Modulation Investigations (e.g., Dopamine (B1211576) D3 Receptor)

The tetrahydroisoquinoline motif, a reduced form of the isoquinoline ring system, is a well-established pharmacophore for targeting dopamine receptors, particularly the D3 subtype (D3R). nih.gov The D3 receptor is implicated in various neurological and neuropsychiatric disorders, making selective antagonists valuable therapeutic candidates. semanticscholar.org

A series of analogs featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (B1597929) "head" group displayed strong binding affinity for the D3R with excellent selectivity over the highly homologous D2 receptor (D2R). nih.gov For example, certain biphenyl (B1667301) and naphthyl arylamide derivatives showed D3R affinity in the low nanomolar range (Kᵢ = 2.7 nM) and demonstrated approximately 300-fold selectivity for D3R versus D1R and D2R. nih.gov This selectivity is crucial, as cross-reactivity with D2R is often associated with undesirable side effects. The development of selective radioligands for D3R, such as derivatives of a conformationally-flexible benzamide (B126) scaffold, further underscores the importance of the isoquinoline-related structures in targeting this receptor. semanticscholar.org

Table 2: Dopamine Receptor Binding Affinities of Representative Tetrahydroisoquinoline Analogs

| Compound | R Group | D1R Kᵢ (nM) | D2R Kᵢ (nM) | D3R Kᵢ (nM) | D3R vs D2R Selectivity |

|---|---|---|---|---|---|

| 4a | Biphenyl | >1000 | 830 | 2.7 | ~307-fold |

| 4h | 4-Fluorophenyl | >1000 | 880 | 4.4 | ~200-fold |

| 4e | 4-Hydroxyphenyl | >1000 | >1000 | 8.7 | >115-fold |

| 7 | 4-Cyanophenyl | >1000 | >1000 | 6.3 | >158-fold |

Data represents a selection of compounds with a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol core structure. nih.gov

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For quinoline and isoquinoline carboxylic acids, SAR studies have identified key structural features that govern their biological activity.

In the context of DHODH inhibition by quinoline 4-carboxylic acids, three critical regions have been identified nih.gov:

The C(2) Position: This position requires bulky, hydrophobic substituents for potent inhibition.

The C(4) Position: There is a strict requirement for a carboxylic acid group (or its salt) at this position, highlighting its importance for binding.

The Benzo Portion of the Ring: Appropriate substitutions on this ring can further modulate activity.

For tetrahydroisoquinoline-derived antagonists targeting the LFA-1/ICAM-1 interaction, SAR studies have focused on the α-amino acid residue attached to the core structure. nih.gov These studies identified novel heteroaryl-bearing α-amino acids that could replace existing moieties to improve potency. nih.gov

In the development of D3 receptor ligands, SAR exploration of the "tail" group in a series of tetrahydroisoquinoline analogs revealed that para-substituted phenyl rings were generally well-tolerated. nih.gov A 4-fluorophenyl substituent was found to be superior in terms of D3R selectivity, while a 4-cyanophenyl group also provided strong D3R affinity with no binding at D1R or D2R. nih.gov This indicates that both electronic and steric effects of substituents play a role in modulating receptor affinity and selectivity. nih.gov

Applications in Chemical Biology and Pre Clinical Drug Discovery

Should you be interested in an article on a broader, but better-documented, chemical scaffold such as the general applications of "4-aminoisoquinolines" or "isoquinoline carboxylic acids" in drug discovery, sufficient information is available to produce a comprehensive report.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Catalytic Systems

Future synthetic research will move beyond traditional multi-step methods to embrace more efficient, atom-economical, and environmentally benign strategies for the synthesis and functionalization of the 4-Aminoisoquinoline-6-carboxylic acid core. A primary focus will be the application of modern transition-metal-catalyzed C-H (carbon-hydrogen) activation and functionalization. researchgate.netresearchgate.net

Catalytic systems involving metals such as rhodium (Rh), cobalt (Co), ruthenium (Ru), and palladium (Pd) are at the forefront of this exploration. acs.orgacs.orgresearchgate.net These catalysts enable direct annulation and cyclization reactions, allowing for the construction of the isoquinoline (B145761) ring system from simpler, readily available precursors in fewer steps. researchgate.netacs.orgnih.govmdpi.com For instance, rhodium(III)-catalyzed annulation of aryl C-H bonds with alkynes presents a powerful method for building the isoquinoline core. acs.orgnih.gov Similarly, cobalt-catalyzed C-H/N-H bond functionalization offers a pathway to 1-aminoisoquinolines, a related scaffold, without the need for external oxidants. organic-chemistry.org